molecular formula C27H29N3O B070757 4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran CAS No. 159788-00-8

4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran

Cat. No. B070757
M. Wt: 411.5 g/mol
InChI Key: DTZWGKCFKSJGPK-VOTSOKGWSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran and its derivatives typically involves strategies that introduce bulky groups to increase steric hindrance, preventing concentration quenching and enhancing luminescence efficiency. For instance, a novel route for synthesizing a closely related red emitter, DCM, utilized ethyl phenylacrylate intermediate, indicating the adaptability of synthetic routes to achieve high purity compounds for organic electroluminescent devices (Guo-jun, 2007).

Molecular Structure Analysis

The molecular structure of dicyanomethylene-pyran derivatives is crucial for their optical properties. These compounds exhibit a donor-π-acceptor structure, leading to significant intramolecular charge transfer. This structural feature is responsible for their broad absorption spectra and high quantum yields. Symmetric derivatives have been shown to possess larger hyperpolarizabilities than expected, contributing to their nonlinear optical properties (Moylan et al., 1996).

Chemical Reactions and Properties

These compounds participate in reactions that exploit their conjugated system and electron-withdrawing groups. For example, the reaction with α-amino acids and their esters by Michael addition showcases their reactivity and potential for further functionalization (Metwally et al., 1991). Additionally, their ability to undergo photoisomerization and solvation dynamics in different environments highlights their versatile chemical behavior, which is crucial for applications in sensing and photovoltaics (Zhou et al., 2022).

Physical Properties Analysis

The physical properties of these compounds, such as solvation dynamics and photostability, are influenced by their molecular structure. Studies have shown that dicyanomethylene-pyran derivatives exhibit bimodal solvation dynamics, indicating a complex interaction with the solvent environment. This interaction plays a critical role in determining their efficacy in applications such as OLEDs and optical sensors (Meulen et al., 1996).

Chemical Properties Analysis

The chemical properties of 4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran derivatives, such as their high fluorescence quantum yield and tunable emission properties, make them attractive for various technological applications. Their stability, coupled with their strong absorption and emission characteristics, renders them ideal for use in OLEDs, where they serve as efficient red emitters, and in optical chemosensors due to their sensitivity to environmental changes (Guo et al., 2012).

Scientific Research Applications

  • Dye-sensitized Solar Cells (DSCs):

    • Used for interface modification in DSCs, showing significant improvement in photovoltaic performance. The conversion efficiency increased notably with the application of this compound (Gao et al., 2014).
  • Organic Electroluminescent Devices:

    • Found to be an excellent dopant in organic electroluminescent devices, particularly improving red chromaticity and operational stability. It's noted for its high efficiency and long half-life in these applications (Chen et al., 1997).
  • Synthesis Studies:

    • The formation and characterization of novel derivatives during its synthesis, which are key intermediates toward its use in organic electroluminescent devices (Balaganesan et al., 2003).
  • Organic Light-Emitting Devices (OLEDs):

    • Extensively used in the optimization of red dye-doped Alq3 emitters in OLEDs. Adjustments in device structure and doping levels lead to improved electrofluorescent performance (Liu et al., 2003).
  • Photodetectors:

    • Investigated in the context of interface engineering in organic photodetectors, demonstrating improved photocurrents and detailed insights into its working mechanism (Wu et al., 2018).
  • Nonlinear Optical Properties:

    • Studied for its nonlinear optical properties, showing potential for use in various electronic and optical applications due to its large dipole moments and high decomposition temperatures (Moylan et al., 1996).
  • Random Organic Lasers:

    • Utilized in creating random multimode lasers in doped polystyrene thin films, highlighting its effectiveness in coherent light emission applications (Zhang et al., 2008).
  • Magnetic Field Effects in OLEDs:

    • The effects of magnetic fields on the electroluminescence of devices using this compound were studied, providing insights into the mechanisms of singlet-polaron quenching (Xu & Ma, 2014).
  • Luminescent Solar Concentrators (LSCs):

    • Applied in LSCs to reduce self-absorption, a key loss mechanism, by employing solid-state solvation techniques. This led to a substantial shift in emission energy and improved efficiency (Green et al., 2013).

Safety And Hazards

Specific safety and hazard information for DCJTB was not found in the search results. For detailed safety information, please refer to the product’s Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-[2-methyl-6-[(E)-2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O/c1-18-12-20(21(16-28)17-29)15-22(31-18)7-6-19-13-23-25-24(14-19)27(4,5)9-11-30(25)10-8-26(23,2)3/h6-7,12-15H,8-11H2,1-5H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZWGKCFKSJGPK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC3=C4C(=C2)C(CCN4CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)/C=C/C2=CC3=C4C(=C2)C(CCN4CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran
Reactant of Route 2
4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran
Reactant of Route 3
4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran
Reactant of Route 4
4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran
Reactant of Route 5
4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran
Reactant of Route 6
4-(Dicyanomethylene)-2-methyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran

Citations

For This Compound
6
Citations
CH Chen, CW Tang, J Shi… - Macromolecular …, 1998 - Wiley Online Library
A t‐butyl substituted red fluorescent dye, 4‐(dicyanomethylene)‐2‐t‐butyl‐6‐(1,1,7,7‐tetramethyljulolidyl‐9‐enyl)‐4H‐pyran (DCJTB), has been found to be an excellent dopant in AIQ 3 …
Number of citations: 197 onlinelibrary.wiley.com
CH Chen, CW Tang, J Shi, KP Klubek - Thin Solid Films, 2000 - Elsevier
An isopropyl substituted red fluorescent dye, 4-(dicyanomethylene)-2-i-propyl-6-(1,1,7,7-tetramethyljulolidyl-9-enyl)-4H-pyran (DCJTI), has been found to be a good dopant in a host MQ …
Number of citations: 233 www.sciencedirect.com
A Nakamura, T Tada, M Mizukami, S Hirose… - Applied physics …, 2002 - pubs.aip.org
A method to pattern the integrated emissive colors of polymer light-emitting diodes (PLEDs) using stamped dye diffusion is introduced. In this method, the emitting colors are tuned …
Number of citations: 18 pubs.aip.org
CY Yang, YS Tsai, FS Juang, YK Su… - Japanese journal of …, 2005 - iopscience.iop.org
This paper reports on the separately-doped structures of organic light-emitting diodes (OLED) in which red dye 4-(dicyanomethylene)-2-methyl-6-(1, 1, 7, 7-tetramethyljulolidyl-9-enyl)-…
Number of citations: 3 iopscience.iop.org
TH Huang, JT Lin, YT Tao, CH Chuen - Chemistry of materials, 2003 - ACS Publications
Benzo[a]aceanthrylene-cored compounds (acen) encapsulated with two peripheral arylamines have been synthesized from 1-chloro-anthraquinone by the method of Dehaen, palladium…
Number of citations: 63 pubs.acs.org
A Soman - 2019 - ir.niist.res.in
Impressive progress has been recorded in the development of science and technology of organic light emitting diodes (OLEDs) since its inception in 1987 by Tang and Vanslyke from …
Number of citations: 2 ir.niist.res.in

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